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Melittin (free acid) Trifluoroacetate - 123168-46-7

Melittin (free acid) Trifluoroacetate

Catalog Number: EVT-6428563
CAS Number: 123168-46-7
Molecular Formula: C133H229F3N38O34
Molecular Weight: 2961.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Melittin is sourced from honeybee venom, where it plays a crucial role in the insect's defense mechanism. The peptide is synthesized in the venom glands of honeybees and released during stinging. Its structure and function have been extensively studied due to its potential therapeutic applications.

Classification

Melittin is classified as a cationic amphipathic peptide. It possesses both hydrophilic and hydrophobic properties, allowing it to interact with lipid membranes effectively. This classification contributes to its ability to disrupt cellular membranes, making it a subject of interest in cancer therapy and antimicrobial research.

Synthesis Analysis

Methods

The synthesis of Melittin (free acid) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support resin, facilitating the production of peptides with high purity and yield.

Technical Details

  1. Solid-Phase Synthesis: The process begins by attaching the first amino acid to a resin. Subsequent amino acids are added through coupling reactions, often utilizing reagents like 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate for activation.
  2. Deprotection: After synthesis, protective groups are removed using a mixture of trifluoroacetic acid and other solvents (e.g., triisopropyl silane) to yield the free acid form of melittin.
  3. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC), ensuring that the final product is free from impurities and by-products.
Molecular Structure Analysis

Structure

The primary structure of Melittin consists of 26 amino acids arranged in a specific sequence that dictates its biological activity. The molecular formula for Melittin is C121H183N29O30C_{121}H_{183}N_{29}O_{30}, reflecting its complex composition.

Data

  • Molecular Weight: Approximately 2846 Da.
  • Secondary Structure: Melittin adopts an alpha-helical conformation when interacting with lipid membranes, which is critical for its membrane-disrupting activity.
Chemical Reactions Analysis

Reactions

Melittin undergoes various chemical reactions primarily related to its interactions with lipid membranes. Upon contact with these membranes, it can form pores or disrupt membrane integrity.

Technical Details

  1. Membrane Disruption: The amphipathic nature allows melittin to insert into lipid bilayers, leading to pore formation or complete lysis of cells.
  2. Aggregation: In the presence of trifluoroacetic acid, melittin may undergo aggregation due to destabilization effects that alter its conformation and interactions with other molecules.
Mechanism of Action

Process

Melittin exerts its biological effects primarily through membrane disruption. It binds to phospholipid bilayers, leading to increased permeability and eventual cell death.

Data

  • Cytotoxicity: Studies show that melittin can induce apoptosis in cancer cells by disrupting mitochondrial membranes and triggering apoptotic pathways.
  • Selectivity: Recent research indicates that modifications to melittin can enhance its selectivity towards cancer cells while reducing hemolytic toxicity towards normal cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Melittin appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like acetonitrile due to its amphipathic nature.

Chemical Properties

  • Stability: The stability of melittin can be affected by pH and temperature; it is generally stable under physiological conditions but may aggregate in the presence of trifluoroacetic acid.
  • Reactivity: Melittin reacts with various cellular components upon membrane insertion, leading to significant biochemical changes within target cells.
Applications

Scientific Uses

  1. Cancer Therapy: Melittin has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis selectively in cancer cells.
  2. Antimicrobial Agent: Its membrane-disrupting properties make it a candidate for developing new antimicrobial therapies against resistant bacterial strains.
  3. Drug Delivery Systems: Research into melittin-conjugated nanoparticles shows promise for targeted drug delivery applications in oncology.
Synthesis and Structural Modification of Melittin Derivatives

Solid-Phase Peptide Synthesis Strategies for Melittin Analogues

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the primary method for producing melittin analogues. The process initiates with the attachment of the C-terminal amino acid (e.g., glutamine-amide) to a resin support (e.g., Rink amide MBHA or PEG-based resins). Sequential coupling of Fmoc-protected amino acids follows, using activators like HBTU/HOBt/DIEA in N-methylpyrrolidone (NMP) solvent. Double coupling cycles are implemented at sterically hindered residues (e.g., Leu13) to ensure completeness. After chain assembly, cleavage from the resin employs trifluoroacetic acid (TFA)-based cocktails (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), simultaneously removing side-chain protecting groups. Purification via reversed-phase high-performance liquid chromatography (RP-HPLC) yields melittin analogues with purities >95%, as confirmed by LC-MS and MALDI-TOF-MS analyses. The typical yield for modified melittin is ~30.97%, influenced by peptide length and hydrophobicity [1] [10].

Table 1: Resins and Coupling Agents for Fmoc-SPPS of Melittin Analogues

Resin TypeCoupling ReagentsSolventTarget PurityKey Applications
Rink Amide MBHAHBTU/HOBt/DIEANMP>95%Standard linear melittin
PEG-PSPyBOP/DIPEADMF>98%Hydrophobic analogues
ChemMatrix®HATU/HOAtDMSO/NMP>97%Long-chain modifications

Role of Trifluoroacetic Acid in Purification and Stabilization Processes

Trifluoroacetic acid (TFA) serves dual roles in melittin production: cleavage/deprotection and ion-pair stabilization. During resin cleavage, TFA (95%) with scavengers (e.g., water, triisopropylsilane) severs the peptide-resin bond while removing acid-labile protecting groups (e.g., tert-butyl for Glu/Asp, trityl for Cys/His). The strong acidity of TFA (pKa = 0.5) protonates the peptide, enhancing solubility in aqueous/organic solvents for RP-HPLC. As an ion-pairing agent, TFA modifies the mobile phase (e.g., 0.1% TFA in acetonitrile/water), improving chromatographic resolution by masking basic residues (Lys, Arg) and minimizing peak tailing. This is critical for separating melittin (net charge +6) from impurities like phospholipase A2 or apamin. Post-purification, TFA maintains solubility during lyophilization, forming stable trifluoroacetate salts (melittin-free acid·TFA). Molecular dynamics simulations confirm TFA’s stabilization of melittin’s α-helical fold via electrostatic interactions with cationic residues (Lys21, Arg22-24) [2] [9].

Bioengineering Approaches to Enhance Amphipathicity and Membrane Affinity

Structural modifications of melittin focus on optimizing its amphipathic architecture to bolster membrane selectivity and affinity. Key strategies include:

  • Hydrophobic Core Engineering: Substituting Gly12 with Ala increases the α-helix bend angle from 96.9° to 97.6°, enhancing membrane insertion depth. This elevates bactericidal activity against S. aureus by 2-fold due to improved lipid bilayer disruption [1].
  • Fatty Acid Conjugation: N-terminal acylation with C8-C16 chains (e.g., octanoic acid) augments hydrophobicity, shifting RP-HPLC retention times by +15–30%. Melittin-C8 shows 16-fold lower MICs against Gram-negative bacteria and 80% higher stability against trypsin degradation compared to native melittin. Circular dichroism spectroscopy confirms that lipidation amplifies α-helical content in membrane-mimetic environments (50% TFE) [6].
  • Hybrid Peptide Design: Fusing melittin’s C-terminus (residues 12–26, "IKRKRQQ") with thanatin (a β-hairpin peptide) via a flexible linker (Ala-Gly-Pro) creates chimeric peptides. These hybrids retain anti-S. aureus activity (MIC: 12 μM) but reduce hemolysis (HC50 >45 μM) by disrupting the continuous hydrophobic face [5].

Table 2: Impact of Fatty Acid Chain Length on Melittin-Derived Lipopeptides (MDLs)

LipopeptideChain LengthMIC vs. E. coli (μM)Retention Time (min)α-Helicity in SDS (%)
Native Melittin-6.09.078.2
Mel-C8C80.411.272.5
Mel-C12C120.813.568.1
Mel-C16C162.516.861.3

Computational Modeling for Predicting Structural-Activity Relationships

Computational approaches are pivotal in rationalizing melittin’s bioactivity:

  • Molecular Dynamics (MD) Simulations: All-atom MD in explicit lipid bilayers (e.g., DMPC) reveals that melittin anchors to membranes via hydrogen bonding between Lys7/lipid carbonyls and electrostatic interactions involving C-terminal residues (Arg22-24). The protonated N-terminus facilitates water penetration, inducing bilayer thinning by 25% and curvature stress—key steps in pore formation [9].
  • AlphaFold2-Assisted Design: PLDDT (predicted local distance difference test) scores (>90 for residues 1–20) guide residue substitutions. For example, replacing Leu13 with Ala increases the helix bend angle to 97.6°, correlating with 30% higher bactericidal efficacy against MRSA. Free energy calculations (MM-PBSA) confirm that Ala12/Leu13 variants bind LPS with ΔG = −35.2 kcal/mol, 15% stronger than wild-type melittin [1].
  • Amphipathicity Prediction: Tools like HeliQuest quantify hydrophobic moments (μH = 0.46 for native melittin). Analogs with μH >0.5 (e.g., fatty acid-conjugated versions) exhibit faster bactericidal kinetics (<5 min) due to accelerated membrane integration [6].

Table 3: Computational Parameters for Melittin-Membrane Interactions

ParameterNative MelittinMelittin-Ala12Simulation Method
Helix Bend Angle (°)96.997.6PyMOL/AlphaFold2
LPS Binding ΔG (kcal/mol)-30.5-35.2MM-PBSA
Membrane Embedding Depth (Å)8.711.2All-atom MD (DMPC bilayer)
Hydrophobic Moment (μH)0.460.52HeliQuest

Alphabetical Index of Compounds

  • Ala-substituted melittin
  • Dimyristoyl phosphatidylcholine (DMPC)
  • Fmoc-protected amino acids
  • Melittin (free acid) trifluoroacetate
  • Melittin-C8 lipopeptide
  • Rink amide MBHA resin
  • Trifluoroacetic acid (TFA)

Properties

CAS Number

123168-46-7

Product Name

Melittin (free acid) Trifluoroacetate

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C133H229F3N38O34

Molecular Weight

2961.5 g/mol

InChI

InChI=1S/C131H228N38O32.C2HF3O2/c1-23-71(16)102(162-97(175)60-135)121(192)145-62-98(176)147-74(19)108(179)163-100(69(12)13)123(194)159-88(55-65(4)5)115(186)153-83(41-30-33-51-134)114(185)164-101(70(14)15)124(195)160-90(57-67(8)9)117(188)167-106(77(22)172)127(198)168-105(76(21)171)122(193)146-63-99(177)149-92(58-68(10)11)128(199)169-54-36-44-94(169)120(191)148-75(20)107(178)157-89(56-66(6)7)116(187)165-104(73(18)25-3)126(197)161-93(64-170)119(190)158-91(59-78-61-144-80-38-27-26-37-79(78)80)118(189)166-103(72(17)24-2)125(196)155-82(40-29-32-50-133)110(181)152-84(42-34-52-142-130(138)139)111(182)150-81(39-28-31-49-132)109(180)151-85(43-35-53-143-131(140)141)112(183)154-86(45-47-95(136)173)113(184)156-87(129(200)201)46-48-96(137)174;3-2(4,5)1(6)7/h26-27,37-38,61,65-77,81-94,100-106,144,170-172H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,173)(H2,137,174)(H,145,192)(H,146,193)(H,147,176)(H,148,191)(H,149,177)(H,150,182)(H,151,180)(H,152,181)(H,153,186)(H,154,183)(H,155,196)(H,156,184)(H,157,178)(H,158,190)(H,159,194)(H,160,195)(H,161,197)(H,162,175)(H,163,179)(H,164,185)(H,165,187)(H,166,189)(H,167,188)(H,168,198)(H,200,201)(H4,138,139,142)(H4,140,141,143);(H,6,7)/t71-,72-,73-,74-,75-,76+,77+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,100-,101-,102-,103-,104-,105-,106-;/m0./s1

InChI Key

APGXIPWPUMTZGN-CTOWXMLOSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

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